(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
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Overview
Description
(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol is a complex organic compound that features a unique structure combining an imidazole ring with a tetrahydrobenzo[c]chromen-1-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazole ring and the construction of the tetrahydrobenzo[c]chromen-1-ol core. Common synthetic routes may involve:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Construction of the Tetrahydrobenzo[c]chromen-1-ol Core: This step often involves cyclization reactions, such as the Friedel-Crafts alkylation or acylation, followed by reduction and functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol can undergo various chemical reactions, including:
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Hydrogen gas with Pd/C or other hydrogenation catalysts.
Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of (6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol: Unique due to its specific structural combination of imidazole and tetrahydrobenzo[c]chromen-1-ol.
Other Imidazole Derivatives: Compounds like 2-(1H-imidazol-1-yl)ethanol and 1-methyl-1H-imidazol-2-yl)methanol.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
374110-39-1 |
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Molecular Formula |
C28H40N2O2 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C28H40N2O2/c1-6-7-8-9-12-27(2,3)21-16-24(31)26-22-15-20(18-30-14-13-29-19-30)10-11-23(22)28(4,5)32-25(26)17-21/h10,13-14,16-17,19,22-23,31H,6-9,11-12,15,18H2,1-5H3/t22-,23-/m0/s1 |
InChI Key |
ZUSAPGVYTQVHIQ-GOTSBHOMSA-N |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C2[C@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)CN4C=CN=C4)O |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CN4C=CN=C4)O |
Origin of Product |
United States |
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